molecular formula C20H15FN2O2S B2660188 3-(3-fluorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326905-17-2

3-(3-fluorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2660188
CAS No.: 1326905-17-2
M. Wt: 366.41
InChI Key: YLAJCDHHKMOVGO-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a thienopyrimidine dione derivative characterized by a fused thiophene-pyrimidine core. The compound features a 3-fluorophenyl substituent at position 3 and a 3-methylbenzyl group at position 1 (N1), contributing to its unique physicochemical and pharmacological properties. The fluorine atom on the phenyl ring enhances electronegativity and metabolic stability, while the methylbenzyl group may influence lipophilicity and binding affinity to biological targets .

Properties

IUPAC Name

3-(3-fluorophenyl)-1-[(3-methylphenyl)methyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN2O2S/c1-13-4-2-5-14(10-13)12-22-17-8-9-26-18(17)19(24)23(20(22)25)16-7-3-6-15(21)11-16/h2-11,18H,12H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXAIBZVDISKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C[N+]2=C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN2O2S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the fluorophenyl and methylphenylmethyl groups. Common reagents used in these reactions include fluorobenzene, methylbenzyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and recrystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and development.

Anticancer Activity

Research indicates that derivatives of thienopyrimidine compounds, including this specific compound, show significant cytotoxic effects against various cancer cell lines.

  • Case Study : A study tested the compound against MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cell lines. The results demonstrated anti-proliferative effects with IC50 values ranging from 1.18 μM to 8.83 μM. These findings suggest that structural modifications can enhance anticancer activity through specific interactions with cellular targets.

Inhibition of Enzymatic Activity

The compound has shown potential as an inhibitor of various enzymes involved in critical biological pathways.

  • Inhibition of MIF2 Tautomerase Activity : This compound exhibited potent inhibition of the MIF2 enzyme with an IC50 value of approximately 27 μM. Structure–activity relationship (SAR) analyses indicate that modifications can significantly impact inhibitory potency.

Table 1: Inhibitory Potency of Thieno[3,2-d]pyrimidine Derivatives

CompoundIC50 (μM)Comments
4-CPPC (Control)47 ± 7.2Positive control
Compound 5d27Potent MIF2 inhibitor
Compound 3a15 ± 0.8Moderate potency
Compound 3b7.2 ± 0.6Enhanced potency with bromo substitution

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-{[3-(2-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]methyl}-3-(4-Fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

  • Molecular Formula : C₂₅H₁₇ClFN₅O₃
  • Substituents : 2-chlorophenyl-oxadiazole at N1, 4-fluorobenzyl at N3.
  • The 4-fluorobenzyl substituent may confer higher polarity than the 3-fluorophenyl group .

3-[(3-Fluorophenyl)methyl]-5-Methoxy-1-Methylpyrido[2,3-d]pyrimidine-2,4-dione

  • Molecular Formula : C₁₆H₁₄FN₃O₃
  • Substituents : 3-fluorobenzyl at N3, methoxy at C5, methyl at N1.
  • Key Differences: Replacement of the thiophene ring with pyridine alters electronic properties, reducing sulfur-mediated interactions. The methoxy group enhances solubility (37.9 µg/mL at pH 7.4) compared to non-polar substituents in the target compound .

Pyrimidine Diones with Fluorinated Aromatic Substituents

3-Cyclopropyl-1-(2-Fluoro-4-Iodophenyl)-6-(Methylamino)pyrimidine-2,4(1H,3H)-dione

  • Molecular Formula : C₁₄H₁₂FIN₃O₂
  • Substituents : Cyclopropyl at N3, 2-fluoro-4-iodophenyl at N1.
  • The cyclopropyl group may improve metabolic stability relative to the methylbenzyl group .

PR-3 (1H,2H,3H,4H-Thieno[2,3-d]pyrimidine-2,4-dione)

  • Structural Note: Thiophene fused at positions 2 and 3 of the pyrimidine ring (vs. 3,2-d in the target compound).
  • Biological Activity: Exhibits TRPA1 inhibition (pIC₅₀ > 7 μM). The altered fusion position may reduce steric hindrance compared to thieno[3,2-d] derivatives .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility (pH 7.4) Biological Activity
Target Compound C₂₁H₁₈FN₃O₂S 395.45 3-fluorophenyl, 3-methylbenzyl Not reported Anticancer (inferred)
1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl) analog C₂₅H₁₇ClFN₅O₃ 513.89 2-chlorophenyl-oxadiazole, 4-fluorobenzyl Not reported Kinase inhibition
3-[(3-Fluorophenyl)methyl]-5-methoxy-1-methylpyrido[3,2-d] analog C₁₆H₁₄FN₃O₃ 315.30 Methoxy, methyl 37.9 µg/mL Not reported
PR-3 (Thieno[2,3-d]pyrimidine-2,4-dione) C₉H₆N₂O₂S 222.22 None Not reported TRPA1 inhibition

Substituent Effects on Pharmacological Properties

  • Fluorine Substituents : The 3-fluorophenyl group in the target compound enhances electronegativity and resistance to oxidative metabolism, a common feature in fluorinated analogues .
  • Benzyl vs. Oxadiazole Groups : The 3-methylbenzyl group increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability, while oxadiazole-containing analogues may exhibit stronger hydrogen-bonding interactions with targets .
  • Thiophene vs. Pyridine Cores: Thieno[3,2-d]pyrimidine derivatives generally show higher metabolic stability than pyrido analogues due to sulfur’s electron-withdrawing effects .

Biological Activity

3-(3-fluorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the class of thienopyrimidine derivatives. Its structure features a thieno[3,2-d]pyrimidine core with fluorinated and methyl-substituted phenyl groups. The synthesis typically involves multi-step organic reactions, including methods such as the Suzuki–Miyaura coupling reaction to form carbon-carbon bonds efficiently.

Anticancer Properties

Research indicates that thienopyrimidine derivatives exhibit significant anticancer activity. The mechanism often involves the inhibition of key enzymes responsible for cell proliferation and DNA synthesis. For instance, compounds in this class have shown to inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TSase), which are crucial for nucleotide biosynthesis .

In a study evaluating various thienopyrimidine derivatives, it was found that substituents on the phenyl rings significantly influenced their anticancer efficacy. Electron-withdrawing groups enhanced activity against cancer cell lines by increasing lipophilicity and improving cellular uptake .

Antimicrobial Activity

Thienopyrimidine derivatives have also been investigated for their antimicrobial properties. The compound demonstrated activity against a range of pathogens, including bacteria and fungi. The structure-activity relationship (SAR) studies suggest that modifications to the thieno and pyrimidine rings can enhance antimicrobial potency. For example, certain substitutions were linked to improved inhibition of Candida albicans and Staphylococcus aureus .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of a series of thienopyrimidine derivatives in vitro against various cancer cell lines. The results indicated that compounds with specific substitutions exhibited IC50 values in the low micromolar range, indicating potent activity against breast and lung cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of thienopyrimidine derivatives against clinical isolates of resistant bacterial strains. The results showed that selected compounds had minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, suggesting their potential as alternative therapeutic agents in treating resistant infections.

The biological activity of 3-(3-fluorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : Compounds in this class often inhibit enzymes involved in nucleotide metabolism and DNA replication.
  • Receptor Modulation : Some derivatives may act as antagonists or agonists at various receptors involved in cellular signaling pathways.

Data Summary

Biological ActivityMechanismReference
AnticancerInhibition of DHFR and TSase
AntimicrobialInhibition of bacterial growth

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